5-(4-Cyanophenyl)nicotinamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1346691-59-5 |
|---|---|
Molecular Formula |
C13H9N3O |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
5-(4-cyanophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9N3O/c14-6-9-1-3-10(4-2-9)11-5-12(13(15)17)8-16-7-11/h1-5,7-8H,(H2,15,17) |
InChI Key |
WFDOSEAIYVEIEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
Contextualizing the Nicotinamide Scaffold in Pharmaceutical Research
The nicotinamide (B372718) scaffold, a derivative of vitamin B3, is a ubiquitous and privileged structure in pharmaceutical research. nih.gov Its presence in the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+) underscores its fundamental role in cellular metabolism and redox reactions. researchgate.net Beyond its physiological functions, the nicotinamide moiety serves as a versatile pharmacophore, a core structural element that can be readily modified to interact with a wide array of biological targets. nih.gov
The adaptability of the nicotinamide scaffold has led to its incorporation into a diverse range of therapeutic agents and research compounds. nih.gov For instance, nicotinamide derivatives have been investigated as inhibitors of enzymes such as poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair and a validated target in cancer therapy. researchgate.netijmio.com Furthermore, the scaffold has been utilized in the development of inhibitors for kinases, a class of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases like cancer. The ability of the nicotinamide ring system to form key hydrogen bonds and other non-covalent interactions within the active sites of enzymes makes it an attractive starting point for the design of new inhibitors. nih.gov
Strategic Rationale for Investigating 5 4 Cyanophenyl Nicotinamide As a Research Probe
The specific design of 5-(4-Cyanophenyl)nicotinamide as a research probe is rooted in a strategic approach to modulate the properties of the parent nicotinamide (B372718) scaffold. The introduction of a 4-cyanophenyl group at the 5-position of the nicotinamide ring is a deliberate modification aimed at enhancing its biological activity and target specificity.
The cyano (-C≡N) group is an electron-withdrawing group that can significantly alter the electronic properties of the aromatic ring to which it is attached. smolecule.com This modification can influence the compound's binding affinity for its biological target. In the case of this compound, the 4-cyanophenyl substituent has been shown to be a key feature for the inhibition of nicotinamide N-methyltransferase (NNMT). smolecule.com NNMT is an enzyme that plays a role in metabolism and has been implicated in various diseases, including cancer and metabolic disorders. smolecule.comnih.gov The presence of the cyano group can enhance interactions within the enzyme's active site, potentially leading to more potent inhibition. smolecule.com
Research into related compounds has highlighted the importance of the cyanophenyl group. For instance, studies on bisubstrate inhibitors of NNMT have shown that a para-cyano substitution on a phenyl ring mimicking nicotinamide leads to highly potent inhibition, with IC50 values in the low nanomolar range. universiteitleiden.nl This suggests that the electronic nature and the specific positioning of the cyano group are critical for high-affinity binding. The investigation of this compound as a research probe, therefore, allows for a detailed exploration of the structure-activity relationships of NNMT inhibitors and the role of this specific substitution pattern in achieving target engagement and selectivity.
Structure Activity Relationship Sar Studies of 5 4 Cyanophenyl Nicotinamide Derivatives
Design Principles for SAR Exploration of 5-(4-Cyanophenyl)nicotinamide Analogues
The design of SAR studies for this compound analogues is guided by several key principles aimed at understanding the molecular interactions with its biological target. A primary strategy involves the systematic modification of the core scaffold to probe the chemical space around the lead compound. This exploration is often focused on three main regions of the molecule: the cyanophenyl ring, the nicotinamide (B372718) ring, and the amide linker.
A common approach is to create a small library of analogues with diverse chemical functionalities. This allows for a broad yet systematic exploration of the SAR landscape. For example, substituents with varying electronic properties (electron-donating and electron-withdrawing) and steric bulk (small to large groups) are often introduced at various positions on both the cyanophenyl and nicotinamide rings. nih.gov This approach helps to identify key "hot spots" on the molecule where modifications lead to significant changes in biological activity.
Systematic Substituent Effects on the Biological Activity of this compound
The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the cyanophenyl and nicotinamide rings. SAR studies have revealed important trends that guide the optimization of these compounds.
Modifications to the 4-cyanophenyl ring have a profound impact on the biological activity of this compound analogues. The cyano group itself is a key feature, often acting as a hydrogen bond acceptor or participating in other electronic interactions within the target's active site. The position of this group is critical; for instance, in some related series, a para-substituted cyano group leads to significantly higher potency compared to ortho or meta-substituted analogues. nih.gov
The introduction of other substituents on the cyanophenyl ring allows for a fine-tuning of the electronic and steric properties of the molecule. Electron-withdrawing groups, such as halogens or nitro groups, can enhance the potency of the compound, potentially by increasing the acidity of nearby protons or by participating in favorable electrostatic interactions. nih.govacs.org Conversely, electron-donating groups, such as methoxy (B1213986) or methyl groups, can have a variable effect, sometimes leading to a decrease in activity. mdpi.com
Steric factors also play a crucial role. The size and shape of the substituent can influence how the molecule fits into the binding pocket of the target protein. In some cases, small, compact substituents are well-tolerated, while larger, bulkier groups may lead to a loss of activity due to steric hindrance. mdpi.com The following table summarizes the hypothetical effects of various substituents on the cyanophenyl ring on the biological activity of this compound analogues, based on trends observed in similar compound series.
| Compound | Substituent (R) | Position | Electronic Effect | Steric Effect | Relative Potency |
| 4.2.1a | -CN | 4 | Withdrawing | Small | 1.0 |
| 4.2.1b | -F | 3 | Withdrawing | Small | 1.2 |
| 4.2.1c | -Cl | 3 | Withdrawing | Medium | 1.5 |
| 4.2.1d | -OCH₃ | 3 | Donating | Medium | 0.8 |
| 4.2.1e | -NO₂ | 3 | Withdrawing | Medium | 1.3 |
| 4.2.1f | -CH₃ | 2 | Donating | Medium | 0.7 |
This table presents hypothetical data based on general principles of medicinal chemistry.
Modifications to the nicotinamide ring are another key strategy for optimizing the potency of this compound derivatives. The nitrogen atom in the pyridine (B92270) ring is often a critical site for interaction with the target protein, potentially forming a hydrogen bond. nih.gov Therefore, modifications that alter the basicity or accessibility of this nitrogen can have a significant impact on biological activity.
The position of the substituent on the nicotinamide ring is also important. In some related series, substitution at the 2- or 6-position has been shown to be more favorable than substitution at the 4-position. nih.gov The following table provides a hypothetical overview of the effects of nicotinamide ring modifications on the potency of this compound analogues.
| Compound | Substituent (R') | Position | Electronic/Steric Effect | Relative Potency |
| 4.2.2a | -H | - | - | 1.0 |
| 4.2.2b | -CH₃ | 2 | Small, Donating | 1.4 |
| 4.2.2c | -Cl | 2 | Small, Withdrawing | 1.6 |
| 4.2.2d | -F | 6 | Small, Withdrawing | 1.3 |
| 4.2.2e | -OCH₃ | 4 | Medium, Donating | 0.6 |
| 4.2.2f | -NH₂ | 6 | Small, Donating | 1.2 |
This table presents hypothetical data based on general principles of medicinal chemistry.
Conformational Analysis and Bioactive Conformations of this compound
Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to explore the conformational landscape of these molecules. chemrxiv.org These studies can help to identify the preferred conformations in different solvent environments and provide insights into the energy barriers between different conformational states. nih.gov Experimental techniques, such as nuclear magnetic resonance (NMR) spectroscopy, can also provide valuable information about the solution-state conformation of these compounds. nih.gov
The bioactive conformation is the specific three-dimensional arrangement of the molecule that allows it to bind effectively to its biological target. Identifying this conformation is a key goal of SAR studies, as it can guide the design of more rigid analogues that are "pre-organized" for binding, potentially leading to increased potency and selectivity. The bioactive conformation is often inferred from the SAR data, where substituents that favor a particular conformation are found to enhance biological activity.
Ligand Efficiency and Other Physicochemical Descriptors in this compound SAR
In addition to potency, it is important to consider other physicochemical properties of this compound analogues during the drug discovery process. Ligand efficiency (LE) is a useful metric that relates the binding affinity of a compound to its size, typically measured by the number of non-hydrogen atoms. sci-hub.se It provides a way to assess the "quality" of a hit or lead compound, with higher LE values indicating a more efficient use of molecular size to achieve potency. biorxiv.org
Another important descriptor is lipophilic ligand efficiency (LLE), which relates potency to lipophilicity (logP or logD). core.ac.uk High LLE values are desirable, as they indicate that a compound achieves its potency without excessive lipophilicity, which can lead to poor pharmacokinetic properties and off-target effects. biorxiv.org
Other physicochemical descriptors, such as molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors, are also important considerations in the optimization of this compound analogues. These properties can influence the solubility, permeability, and metabolic stability of a compound, all of which are critical for its development as a drug. The following table provides a hypothetical comparison of these descriptors for a set of this compound analogues.
| Compound | Potency (IC₅₀, nM) | MW | logP | LE | LLE |
| 4.4a | 100 | 223.23 | 2.5 | 0.35 | 4.5 |
| 4.4b | 50 | 241.22 | 2.8 | 0.36 | 4.5 |
| 4.4c | 20 | 257.67 | 3.1 | 0.37 | 4.6 |
| 4.4d | 200 | 253.26 | 2.6 | 0.32 | 4.1 |
| 4.4e | 150 | 238.25 | 2.3 | 0.33 | 4.5 |
This table presents hypothetical data based on general principles of medicinal chemistry.
Computational Chemistry and in Silico Approaches for 5 4 Cyanophenyl Nicotinamide
Molecular Docking Studies of 5-(4-Cyanophenyl)nicotinamide with Predicted Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding the binding mode and affinity of a ligand, such as this compound, with a potential protein target.
Research into nicotinamide (B372718) and 4-cyanophenyl ring systems has led to the investigation of their combined potential in various therapeutic areas, including cancer. In one such investigation, a series of 4-cyanophenyl-nicotinamide conjugates were synthesized and evaluated for their potential to inhibit Poly(ADP-ribose) polymerase 1 (PARP1), a protein involved in DNA repair and a target in cancer therapy. researchgate.net Molecular docking studies were conducted to predict the binding interactions of these conjugates within the active site of the PARP1 protein. The results revealed significant binding affinities, suggesting a potential inhibitory role. researchgate.net
The binding affinities of these conjugates, as determined by their docking scores, are presented in the table below. A more negative docking score indicates a stronger predicted binding affinity.
| Compound ID | Predicted Binding Affinity (kcal/mol) with PARP1 |
| Conjugate 1 | -9.0 |
| Conjugate 2 | -9.5 |
| Conjugate 3 | -10.2 |
| Conjugate 4 | -11.0 |
This table presents hypothetical data based on reported ranges for illustrative purposes.
The docking poses of these conjugates within the PARP1 active site indicated key interactions with amino acid residues, providing a structural basis for their potential inhibitory activity. The cyanophenyl moiety was often observed to engage in pi-pi stacking interactions, while the nicotinamide portion formed crucial hydrogen bonds. These in silico findings are pivotal for the rational design of more potent PARP1 inhibitors based on the this compound scaffold.
Furthermore, the general class of nicotinamide-based compounds has been explored as kinase inhibitors. google.com Protein kinases are a major class of drug targets, and molecular docking is a primary tool for identifying and optimizing inhibitors that bind to the ATP-binding site of these enzymes. nih.gov The this compound scaffold can be docked into the active sites of various kinases to predict its binding potential and guide the synthesis of targeted kinase inhibitors.
Molecular Dynamics Simulations to Investigate this compound-Protein Complexes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the stability of ligand-protein complexes, the conformational changes that occur upon binding, and the energetic contributions of individual amino acid residues to the binding affinity.
While specific MD simulation studies on this compound are not extensively reported in the public domain, the methodology is crucial for validating docking poses and understanding the dynamic nature of the interaction between this compound and its potential protein targets. For instance, after a docking study predicts a favorable binding mode of this compound with a target like PARP1, an MD simulation would be the next logical step.
The simulation would typically involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms over a set period (nanoseconds to microseconds). The resulting trajectory provides a wealth of information, including:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD trajectory suggests that the complex is in a stable conformation.
Root Mean Square Fluctuation (RMSF): This analysis highlights the flexibility of different regions of the protein. Residues in the binding pocket that show low fluctuation upon ligand binding are often crucial for the interaction.
Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and the protein, providing a dynamic view of these key interactions.
Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy of the ligand-protein complex, offering a more rigorous prediction of binding affinity than docking scores alone.
By applying these analyses to a complex of this compound and a predicted target, researchers can gain a deeper understanding of the binding stability and the key interactions driving the affinity, which is invaluable for lead optimization.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of newly designed compounds and guide the synthesis of more potent analogs.
A study on N-(4-alkoxy-3-cyanophenyl)nicotinamide derivatives, which are structurally very similar to this compound, as xanthine (B1682287) oxidase inhibitors provides a relevant example of QSAR application. The goal of such a study would be to build a predictive model for the inhibitory activity of these compounds.
The general workflow for a QSAR study on this compound derivatives would involve:
Data Set Preparation: A series of this compound analogs with varying substituents would be synthesized, and their biological activity (e.g., IC50 values) against a specific target would be measured.
Descriptor Calculation: For each compound in the series, a wide range of molecular descriptors would be calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.
Model Building: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that correlates a subset of the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
An example of a hypothetical QSAR equation for a series of this compound derivatives could be:
pIC50 = 0.8 * logP - 0.2 * MW + 1.5 * H-bond_donors + 2.1
This equation is for illustrative purposes only.
Such a model would suggest that increasing the hydrophobicity (logP) and the number of hydrogen bond donors, while decreasing the molecular weight (MW), could lead to more potent inhibitors. This information provides clear guidance for the design of new analogs with potentially improved activity.
De Novo Design of this compound Analogs Using Computational Methods
De novo design is a computational strategy that aims to generate novel molecular structures with desired properties from scratch, rather than by modifying existing compounds. This approach can be particularly useful for exploring new chemical space and identifying novel scaffolds that can interact with a specific biological target.
For this compound, de novo design could be employed to generate new analogs with improved potency, selectivity, or pharmacokinetic properties. The process typically involves:
Defining the Design Objective: This could be to design a more potent inhibitor of a specific kinase, for example.
Scaffold Hopping or Fragment-Based Growth:
In scaffold hopping , the core scaffold of this compound could be replaced with other chemical moieties that maintain the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to the target.
In fragment-based growth , the this compound molecule can be broken down into fragments. The core fragment can then be "grown" by adding new chemical groups from a fragment library, guided by the structure of the target's binding pocket. nih.gov
Scoring and Selection: The newly generated molecules are then computationally evaluated (scored) based on their predicted binding affinity, drug-likeness, and synthetic accessibility. The most promising candidates are then selected for synthesis and experimental testing.
For instance, de novo design algorithms could be used to explore replacements for the nicotinamide or the cyanophenyl ring while preserving the key interactions with a target protein. This could lead to the discovery of entirely new chemical classes of inhibitors. Several studies have successfully used de novo design to create novel kinase inhibitors, demonstrating the power of this approach. rsc.orgmdpi.com
Virtual Screening for Identification of Novel Targets or Related Scaffolds for this compound
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be applied in two main ways in the context of this compound:
Target Identification (Reverse Docking): If the biological target of this compound is unknown, virtual screening can be used to screen the compound against a large panel of known protein structures. The proteins to which the compound is predicted to bind with high affinity are then considered potential targets. This approach can help to elucidate the mechanism of action of the compound. researchgate.net
Scaffold Identification (Ligand-Based or Structure-Based Screening):
Ligand-Based Virtual Screening: If the biological activity of this compound is known but new scaffolds are desired, its structure can be used as a query to search for other molecules with similar 2D or 3D features in large compound databases. nuvisan.com This can lead to the identification of structurally diverse compounds that may have similar biological activity.
Structure-Based Virtual Screening: If the 3D structure of the target protein is known, large libraries of compounds can be docked into the active site. semanticscholar.org The top-scoring compounds are then selected for experimental testing. This can lead to the discovery of novel scaffolds that are unrelated to this compound but still bind to the same target. nih.gov
The process of virtual screening typically involves several steps, from the preparation of compound libraries to the final selection of hits for experimental validation. oatext.com The use of machine learning and artificial intelligence is also becoming increasingly integrated into virtual screening workflows to improve their predictive accuracy and efficiency. nih.govnih.gov
Through these in silico approaches, researchers can efficiently explore the therapeutic potential of this compound, identify its biological targets, and design novel, more effective analogs.
Preclinical in Vitro Investigations of 5 4 Cyanophenyl Nicotinamide in Disease Models
Efficacy of 5-(4-Cyanophenyl)nicotinamide in Cellular Models of Neoplastic Diseases
The fight against cancer relies heavily on the discovery of novel compounds that can selectively target and eliminate tumor cells. Nicotinamide (B372718) and its derivatives have attracted significant attention in this area, primarily due to their role in energy metabolism and as inhibitors of key enzymes like poly (ADP-ribose) polymerase (PARP) and sirtuins, which are often dysregulated in cancer. mdpi.com
Growth Inhibition and Viability Assays in Cancer Cell Lines with this compound
Direct research on this compound's effect on cancer cell growth is limited. However, studies on closely related conjugates, where the nicotinamide and 4-cyanophenyl ring systems are combined, provide valuable insights. One such study investigated a series of 4-Cyanophenyl-nicotinamide conjugates for their anti-pancreatic cancer activity. researchgate.net The investigation targeted the PARP1 protein, a key enzyme in DNA repair that is a popular target in cancer therapy. mdpi.comresearchgate.net
Using an MTT assay to measure cell viability, several conjugates demonstrated inhibitory activity against the human pancreatic cancer cell line PANC-1. researchgate.net Notably, compounds 5d, 5e, and 5h in the series showed significant growth inhibition, with compound 5e being the most potent. researchgate.net These findings suggest that the combined 4-Cyanophenyl-nicotinamide scaffold has potential as a starting point for developing new chemotherapeutics for pancreatic cancer. researchgate.net
Table 1: Growth inhibitory activity (IC50 values) of select 4-Cyanophenyl-nicotinamide conjugates against the PANC-1 human pancreatic cancer cell line.
Cell Cycle Modulation by this compound in Oncogenic Models
There is currently no specific research available on how this compound modulates the cell cycle in oncogenic models. However, the mechanism of its parent compound, nicotinamide, offers a strong rationale for such investigations. The cell cycle is a tightly regulated process that, when disrupted, can lead to uncontrolled cell proliferation, a hallmark of cancer. assaygenie.comwikipedia.org
Nicotinamide is known to influence cell cycle progression. For instance, studies have shown that nicotinamide can cause microbial cell cycle arrest. nih.gov In the context of cancer, nicotinamide's role as a PARP and sirtuin inhibitor is critical. nih.gov PARP enzymes are essential for DNA repair, and their inhibition can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair defects. mdpi.com Sirtuins also regulate processes like gene expression and cell stress resistance that are linked to cell cycle control. mdpi.com Therefore, it is plausible that this compound, by potentially inhibiting these enzymes, could arrest cancer cells at specific checkpoints in the cell cycle, such as the G2 phase, preventing them from dividing. nih.gov This remains a key area for future in vitro research, which would typically involve flow cytometry to analyze the distribution of cells in the G0/G1, S, and G2/M phases after treatment. nih.gov
Evaluation of this compound in Inflammatory and Autoimmune Cellular Systems
Chronic inflammation is a driver of many diseases, including autoimmune disorders. The modulation of immune responses is a key therapeutic strategy, and nicotinamide has demonstrated significant anti-inflammatory properties. mdpi.com
Cytokine Production and Immune Cell Activation Studies with this compound
Specific studies on the effect of this compound on cytokine production and immune cell activation have not been published. However, the parent molecule, nicotinamide, has been shown to be a potent modulator of several pro-inflammatory cytokines. researchgate.net In an in vitro model using human whole blood stimulated with endotoxin, nicotinamide dose-dependently inhibited the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and Interleukin-8 (IL-8). researchgate.net
At a concentration of 40 mmol/L, nicotinamide reduced the IL-1β, IL-6, and TNF-α responses by over 95% and the IL-8 response by 85%. researchgate.net This potent immunomodulatory effect highlights the potential of the nicotinamide scaffold in treating inflammatory diseases. researchgate.net Further research is needed to determine if the addition of the 4-cyanophenyl group to the nicotinamide structure enhances or alters this anti-inflammatory activity. Such studies would involve co-culturing immune cells, like peripheral blood mononuclear cells (PBMCs), with the compound and measuring the release of key cytokines. mdpi.com
Table 2: Inhibition of endotoxin-induced pro-inflammatory cytokine production in human whole blood by the parent compound, Nicotinamide.
Neurobiological Research on this compound in Neuronal Cell Cultures
Neurodegenerative diseases pose a significant challenge, and the search for neuroprotective compounds is a priority. Nicotinamide has shown considerable promise in this area by supporting neuronal energy metabolism and protecting against various cellular stressors. plos.orgnih.gov
Neuroprotection and Synaptic Plasticity Studies of this compound
Currently, there is no published research investigating the direct effects of this compound on neuroprotection or synaptic plasticity in neuronal cell cultures. The field relies on data from its parent compound, nicotinamide, which has demonstrated significant neuroprotective effects in a variety of in vitro models. termedia.pl
Studies using primary rat cortical cells have shown that nicotinamide can protect neurons from cell death induced by oxygen-glucose deprivation, a model for ischemic injury. researchgate.net It achieves this by reducing the production of reactive oxygen species (ROS) and diminishing calcium influx. researchgate.net Furthermore, nicotinamide has been shown to protect cultured cerebellar granule neurons from homocysteine-induced neurotoxicity. ane.pl These protective effects are often attributed to nicotinamide's role in replenishing cellular NAD+ levels, which is vital for maintaining mitochondrial function and cellular energy. mdpi.com
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis for learning and memory. nih.govfrontiersin.org While no studies have linked this compound to this process, the metabolic health of a neuron is fundamental to its ability to undergo plastic changes. By potentially supporting neuronal energy metabolism, as nicotinamide does, the compound could theoretically influence synaptic plasticity. Future research could explore this by using techniques like field-recording of long-term potentiation (LTP) in acute hippocampal slices treated with the compound.
Investigation of this compound in Other Relevant In Vitro Disease Models
Research into the therapeutic potential of cyanophenyl-nicotinamide scaffolds has extended to oncology, with particular interest in their application as anti-cancer agents. While direct in vitro studies on this compound in a wide array of disease models are not extensively documented in publicly available literature, recent investigations into closely related structural analogs highlight the promise of this chemical class, particularly in pancreatic cancer.
A 2025 study focused on a series of 4-cyanophenyl-nicotinamide conjugates, which were synthesized and evaluated for their anti-pancreatic cancer activity. researchgate.net The investigation targeted the poly ADP-ribose polymerase 1 (PARP1) pathway, a key enzyme involved in DNA repair and a target for cancer therapy. researchgate.net
One of the lead compounds from this series, 6-(4-cyanophenyl)-N-(3-phenylpropyl)nicotinamide , demonstrated a significant inhibitory effect against the Capan-1 human pancreatic cancer cell line. researchgate.net The synthesized nicotinamide compounds, in general, showed notable inhibitory effects on this cell line. researchgate.net Computational docking studies of the synthesized compounds against PARP1 revealed strong binding affinities, suggesting a potential mechanism of action through the inhibition of this enzyme. researchgate.net
The findings from this research suggest that the 4-cyanophenyl-nicotinamide core structure is a promising scaffold for the development of novel chemotherapeutics for pancreatic cancer. researchgate.net The demonstrated in vitro efficacy of these compounds warrants further investigation and optimization of this chemical series.
| Compound Name | Cell Line | Disease Model | Key Finding |
| 6-(4-cyanophenyl)-N-(3-phenylpropyl)nicotinamide | Capan-1 | Pancreatic Cancer | Exhibited potential as a lead compound for the development of novel chemotherapeutics against pancreatic cancer. researchgate.net |
| 4-Cyanophenyl-nicotinamide conjugates (series) | Capan-1 | Pancreatic Cancer | Demonstrated significant inhibitory effects against the pancreatic cancer cell line. researchgate.net |
Advanced Methodologies and Future Research Trajectories for 5 4 Cyanophenyl Nicotinamide
Application of Advanced Spectroscopic Techniques for Studying 5-(4-Cyanophenyl)nicotinamide Interactions
Understanding the molecular interactions of this compound with its biological targets is fundamental to elucidating its mechanism of action and guiding rational drug design. Advanced spectroscopic techniques offer powerful tools to probe these interactions in atomic detail.
Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides a wealth of information on binding events in solution. researchgate.net Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify direct binding of the compound to a target protein and map the specific protons of the ligand that are in close contact with the receptor. For more detailed structural insights, 2D NMR experiments like 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can monitor chemical shift perturbations in the target protein upon ligand binding, identifying the amino acid residues involved in the interaction. rsc.org Furthermore, hyperpolarization techniques like Signal Amplification By Reversible Exchange (SABRE) can dramatically increase the sensitivity of NMR, enabling the study of interactions at lower, more physiologically relevant concentrations. nih.gov
Mass spectrometry (MS) offers complementary information, particularly in identifying targets and characterizing covalent interactions. Techniques such as affinity-purification mass spectrometry (AP-MS) can be used to pull down binding partners of a derivatized this compound from complex biological mixtures. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal conformational changes in a target protein upon ligand binding by measuring changes in the rate of deuterium (B1214612) uptake.
| Technique | Abbreviation | Information Gained for this compound |
|---|---|---|
| Saturation Transfer Difference NMR | STD NMR | Confirms direct binding to target; identifies ligand binding epitope. |
| Heteronuclear Single Quantum Coherence | HSQC | Maps the ligand binding site on the protein surface by observing chemical shift changes. |
| Signal Amplification By Reversible Exchange | SABRE | Enhances NMR signal for studying interactions at low concentrations. nih.gov |
| Hydrogen-Deuterium Exchange Mass Spectrometry | HDX-MS | Measures changes in protein conformation and dynamics upon ligand binding. |
| X-ray Crystallography | - | Provides a high-resolution, 3D structure of the ligand-protein complex. |
Development of Chemical Probes and Activity-Based Probes Based on this compound
To identify the cellular targets of this compound and to study their function in a native biological context, the development of specialized chemical tools is essential. chemicalprobes.org Chemical probes are molecules that retain the core pharmacophore of the parent compound but are modified with a reporter tag (e.g., a fluorophore or biotin) and often a linker.
Activity-based probes (ABPs) are a more sophisticated class of chemical probes that include a reactive "warhead." nih.gov These probes are designed to form a covalent bond with a reactive amino acid residue (such as cysteine or serine) in the active site of the target enzyme. nih.govnih.gov This covalent labeling allows for the specific and stable tagging of active enzyme populations, enabling their identification and quantification in complex proteomes. nih.gov
For this compound, an ABP could be designed by incorporating a mild electrophile, such as an acrylamide (B121943) or a fluorophosphonate, at a position on the scaffold that does not disrupt target binding. The cyanopyrrolidine warhead has also emerged as a versatile platform for liganding proteins with reactive cysteine residues. nih.gov The resulting probe could be used in competitive profiling experiments to screen for inhibitors, identify off-targets, and assess the functional state of its target enzymes in cells and tissues. nih.govrsc.org
| Component | Function | Example Moiety |
|---|---|---|
| Recognition Element | Binds to the biological target with high affinity and selectivity. | This compound scaffold |
| Reactive Group (for ABPs) | Forms a covalent bond with the active site of the target enzyme. | Acrylamide, Chloroacetate, Fluorophosphonate |
| Linker | Connects the recognition element to the reporter tag without hindering binding. | Polyethylene glycol (PEG), Alkyl chain |
| Reporter Tag | Enables detection and isolation of the probe-target complex. | Biotin, Fluorescein, Rhodamine, Alkyne or Azide (for click chemistry) |
Strategies for Enhancing the Biological Efficacy and Selectivity of this compound Analogs
Medicinal chemistry efforts will focus on refining the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties. This is achieved through systematic Structure-Activity Relationship (SAR) studies, where different parts of the molecule are modified to assess the impact on biological activity. nih.gov
Key strategies for optimization include:
Modification of the Cyanophenyl Ring: The position and electronic nature of substituents on the phenyl ring can be altered to enhance interactions within the target's binding pocket. For instance, replacing the cyano group with other electron-withdrawing or hydrogen-bonding moieties could improve affinity.
Substitution on the Nicotinamide (B372718) Core: The pyridine (B92270) ring of the nicotinamide is a critical pharmacophoric element. mdpi.com Introducing small alkyl or halogen groups could modulate binding affinity and selectivity against related targets.
Amide Group Bioisosteres: The secondary amide linkage can be replaced with bioisosteres (e.g., reverse amides, sulfonamides, or heterocycles like thiazoles) to improve metabolic stability and cell permeability while maintaining key hydrogen bonding interactions. acs.org
Structure-Based Drug Design (SBDD): If a high-resolution structure of the target protein bound to an analog is available, SBDD can be used to design new analogs that make more optimal contacts with the binding site, thereby increasing potency and selectivity. mdpi.com
Recent studies on related nicotinamide derivatives have shown that such modifications can lead to significant improvements in potency and drug-like properties. acs.org For example, SAR studies on a series of nicotinamide-based inhibitors led to the discovery of a compound with substantially improved metabolic stability and antiviral activity. acs.org
Exploration of Unconventional Mechanisms of Action for this compound
While research may focus on a primary, intended target, it is crucial to explore the possibility that this compound exerts its biological effects through unconventional mechanisms or by engaging multiple targets (polypharmacology). The nicotinamide scaffold is a privileged structure in chemical biology, known to interact with a wide range of enzymes, particularly those involved in NAD+ metabolism, such as PARPs and sirtuins. researchgate.net
Furthermore, investigating the impact of this compound on broader cellular pathways is critical. High-content imaging, transcriptomics (RNA-seq), and proteomics can provide a global view of the cellular response to the compound, potentially revealing the modulation of signaling pathways, metabolic reprogramming, or induction of cellular stress responses that were not predicted from its primary mechanism of action.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can significantly accelerate research on this compound. nih.govijmsm.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition. nih.gov
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive models based on existing SAR data for nicotinamide analogs. nih.gov These QSAR models can then be used to predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates and saving resources.
Virtual Screening and Docking: AI can enhance the speed and accuracy of virtual screening campaigns to identify novel targets or to screen large compound libraries for molecules with similar activity. ijmsm.org Molecular dynamics (MD) simulations can further refine docking poses and predict the binding affinity of this compound analogs with greater accuracy. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for desired properties, such as high potency, selectivity, and good ADME (absorption, distribution, metabolism, and excretion) characteristics. ijmsm.orgijmsm.org These models can explore a vast chemical space to propose novel analogs of this compound that may not be conceived through traditional medicinal chemistry approaches.
Target Identification and Biomarker Discovery: By analyzing large biological datasets (e.g., genomics, proteomics), ML algorithms can help identify potential new targets for this compound or discover biomarkers that predict patient response to treatment. drugdiscoverynews.com
| AI/ML Technique | Application Stage | Objective |
|---|---|---|
| Virtual High-Throughput Screening (vHTS) | Hit Discovery | Screening large virtual libraries to find new chemical matter or targets. ijmsm.org |
| QSAR Modeling | Lead Optimization | Predicting the biological activity of unsynthesized analogs to guide synthesis. nih.gov |
| Molecular Dynamics (MD) Simulations | Mechanism of Action | Simulating the dynamic interaction between the compound and its target to refine binding models. mdpi.com |
| Generative Models | Lead Discovery/Optimization | Designing novel molecules with optimized, multi-parameter properties. ijmsm.org |
| Deep Learning (e.g., on imaging data) | Pathway Analysis | Analyzing cellular images to identify phenotypic changes induced by the compound. |
Q & A
How can researchers optimize the synthesis of 5-(4-Cyanophenyl)nicotinamide to improve yield and purity?
Basic
To optimize synthesis, employ a multi-step protocol involving condensation reactions and azide cyclization. Start with precursor molecules like 4-cyanoaniline and nicotinoyl chloride under anhydrous conditions. Use Schlenk techniques to exclude moisture and monitor reaction progress via TLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity. Full characterization with NMR (¹H/¹³C), IR, and mass spectrometry is critical to confirm structure and purity. Replicate protocols from analogous nicotinamide derivatives, ensuring strict stoichiometric control and inert atmospheres to minimize side reactions .
What factors influence the stability of this compound under varying pH conditions?
Basic
Stability is pH-dependent. Under acidic conditions (pH < 3), the compound may undergo hydrolysis of the amide bond, forming 4-cyanobenzoic acid and nicotinamide. At neutral to alkaline pH (7–12), rearrangement reactions dominate, producing fluorophenyl derivatives via intramolecular cyclization. Use pseudo-first-order kinetics experiments with UV-Vis or HPLC monitoring to quantify degradation rates. Buffered solutions (e.g., phosphate, acetate) at controlled temperatures (25–40°C) are recommended for stability studies .
What analytical methods are essential for characterizing this compound?
Basic
Key methods include:
- NMR Spectroscopy : Assign ¹H and ¹³C peaks to confirm regiochemistry (e.g., distinguishing para-substituted cyanophenyl groups).
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and nitrile C≡N peaks (~2250 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve bond angles and crystal packing, as demonstrated for structurally similar diarylethenes .
Document all data in electronic lab notebooks (e.g., Chemotion ELN) for reproducibility .
How does this compound interact with enzymes in the NAD+ salvage pathway?
Advanced
The compound may act as a substrate or inhibitor for nicotinamidase (PncA), which hydrolyzes nicotinamide to nicotinic acid. Conduct enzymatic assays using recombinant PncA under physiological pH (7.4) and monitor product formation via HPLC or fluorescence-based NAD+ detection. Compare kinetic parameters (Km, Vmax) with native substrates to assess binding affinity. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with the enzyme’s active site, guided by structural data from homologous bacterial PncA .
Can this compound exhibit photochromic properties in supramolecular systems?
Advanced
The 4-cyanophenyl group enables π-π stacking and dipole interactions, which are exploitable in photoresponsive materials. Synthesize derivatives with thiophene or diarylethene moieties (e.g., 1,2-bis[5-(4-cyanophenyl)-2-methyl-3-thienyl]hexafluorocyclopentene) and irradiate with UV/visible light to study cyclization/ring-opening kinetics. Characterize photochromism via UV-Vis spectroscopy and DFT calculations to model excited-state transitions .
What computational strategies are effective for modeling the electronic properties of this compound?
Advanced
Use density functional theory (DFT) with B3LYP/6-311G(d,p) basis sets to calculate:
- Frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
Validate models against experimental IR and NMR data. Software like Gaussian or ORCA is recommended. PubChem’s 3D conformer database can provide initial structural inputs .
How should researchers manage and share data for this compound studies?
Methodological
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Storage : Use repositories like Chemotion or RADAR4Chem for raw spectra and synthetic protocols.
- Metadata : Include CAS numbers, reaction conditions, and instrument parameters.
- Collaboration : Leverage NFDI4Chem’s terminology services to standardize chemical descriptors .
How can contradictory data on hydrolysis products be resolved in stability studies?
Advanced
Contradictions often arise from pH-dependent reaction pathways. Design experiments to:
- Isolate intermediates : Use quenching agents (e.g., liquid N₂) to trap transient species.
- Kinetic profiling : Compare rate constants (kobs) at multiple pH levels.
- Mechanistic studies : Isotope labeling (e.g., ¹⁸O in H₂O) can track hydrolysis pathways. Cross-reference findings with analogous compounds like Ezetimibe derivatives, where pH dictates product distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
